molecular formula C11H16N2O4S B14901130 n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide

n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide

Cat. No.: B14901130
M. Wt: 272.32 g/mol
InChI Key: GNVHNXRYNOZNMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide involves the reaction of isobutyronitrile with deionized water under the action of a nitrile hydratase catalyst. This reaction results in the formation of isobutyramide, which can be further processed to obtain high-purity this compound . The reaction conditions are mild, and the process is straightforward, making it suitable for industrial production.

Industrial Production Methods: The industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene and Moldb provide this compound in various purities and quantities, ensuring its availability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of n-(2-Methoxy-5-sulfamoylphenyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2O4S

Molecular Weight

272.32 g/mol

IUPAC Name

N-(2-methoxy-5-sulfamoylphenyl)-2-methylpropanamide

InChI

InChI=1S/C11H16N2O4S/c1-7(2)11(14)13-9-6-8(18(12,15)16)4-5-10(9)17-3/h4-7H,1-3H3,(H,13,14)(H2,12,15,16)

InChI Key

GNVHNXRYNOZNMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC

Origin of Product

United States

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